tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
Structure and Synthesis
tert-Butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic organic compound featuring a tetrahydropyridine core modified with a bromine atom at position 4, a ketone group at position 3, and a tert-butyl carbamate group at position 1. The tert-butyl ester provides steric protection to the amine group, enhancing stability during synthetic procedures . This compound is typically synthesized via bromination of a precursor such as tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Applications
It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and oncological pathways. The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Properties
CAS No. |
156496-92-3 |
|---|---|
Molecular Formula |
C10H14BrNO3 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3 |
InChI Key |
JKXASHFASIJCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C(=O)C1)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Boc-Protected Oxo-Piperidine
Piperidone derivatives are first converted to their hydrochloride salts (2) via treatment with hydrochloric acid. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields tert-butyl 4-oxopiperidine-1-carboxylate (3). This step achieves >85% yield under anhydrous conditions in dichloromethane (DCM) at 0–25°C.
Enolate Formation and Triflation
The ketone at position 3 is activated by generating a lithium enolate (4) using strong bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The enolate is then triflated with N-phenyl triflimide to produce tert-butyl 4-(trifluoromethylsulfonyloxy)-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (5).
Bromination via Palladium-Catalyzed Coupling
The triflate intermediate (5) undergoes bromination using bispinacolato diboron and potassium acetate in 1,4-dioxane under palladium catalysis (PdCl₂(dppf)·CH₂Cl₂). This Suzuki-type coupling replaces the triflate group with a bromine atom, yielding the target compound in 70–75% yield after column chromatography.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C | 85% |
| Triflation | LiHMDS, THF, -78°C; N-phenyl triflimide | 78% |
| Bromination | Bispinacolato diboron, PdCl₂(dppf), 70–80°C | 73% |
Alternative Bromination Strategies
Direct Electrophilic Bromination
Electrophilic bromination of tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid has been explored. However, this method suffers from poor regioselectivity, often producing di-brominated byproducts. Modulating solvent polarity (e.g., using DCM/acetonitrile mixtures) and stoichiometry (1.1 eq Br₂) improves mono-bromination yields to ~60%.
Halogen Exchange Reactions
Metal-halogen exchange reactions offer an alternative pathway. For example, treating tert-butyl 4-iodo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate with copper(I) bromide in dimethylformamide (DMF) facilitates iodide-to-bromide substitution. While efficient (85–90% yield), this method requires pre-functionalized iodinated precursors, limiting its practicality.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Piperidone Route : High scalability (>100 g batches) but involves multiple steps and cryogenic conditions.
-
Direct Bromination : Simpler but lower yields and selectivity.
-
Halogen Exchange : Efficient but dependent on iodine availability.
| Method | Cost (Reagents) | Hazardous Steps |
|---|---|---|
| Piperidone Route | High (Pd catalysts, Boc₂O) | Triflation (corrosive reagents), cryogenic conditions |
| Direct Bromination | Low (Br₂/NBS) | Bromine handling (toxic, corrosive) |
| Halogen Exchange | Moderate (CuBr, DMF) | High-temperature reactions |
Reaction Optimization Strategies
Solvent and Temperature Effects
Ligand Selection in Palladium Catalysis
Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve coupling efficiency by stabilizing the Pd(0) intermediate. Monodentate ligands (e.g., PPh₃) result in slower kinetics and lower yields.
Mechanistic Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is pivotal for introducing new functional groups:
Cross-Coupling Reactions
The bromide participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to form biaryl or heteroaryl systems:
Condensation and Cyclization
The 3-oxo group facilitates condensation with nucleophiles like hydrazines or amines:
Reduction and Oxidation
The ketone group is amenable to reduction, while the tetrahydropyridine ring can undergo dehydrogenation:
Functional Group Interconversion
The tert-butyl carbamate (Boc) group provides orthogonal protection:
Key Structural Influences on Reactivity
-
Bromine : Enhances electrophilicity at position 4, enabling cross-couplings and substitutions.
-
3-Oxo Group : Stabilizes enolate intermediates, directing nucleophilic attacks to position 4.
-
Tert-Butyl Carbamate : Provides steric protection and synthetic flexibility for downstream modifications .
This compound’s versatility makes it valuable in medicinal chemistry for constructing nitrogen-containing heterocycles, though further experimental validation is needed to optimize reaction conditions and explore novel pathways.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds possess significant antimicrobial properties. The incorporation of a bromo group in tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine enhances its ability to inhibit bacterial growth. Studies have shown that such compounds can be effective against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Potential
Tetrahydropyridine derivatives have been investigated for their anticancer properties. The structural features of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated cytotoxic effects on cancer cell lines, warranting further exploration in drug development .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it useful in multi-step synthesis processes. Researchers have utilized it to synthesize other biologically active compounds through reactions such as nucleophilic substitutions and cycloadditions .
2. Building Block for Heterocycles
The presence of the tetrahydropyridine ring makes this compound an excellent building block for creating other heterocyclic compounds. These heterocycles are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .
Material Science Applications
1. Polymer Chemistry
Tetrahydropyridine derivatives have been explored for their potential use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved solubility characteristics .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine can be used in formulating coatings and adhesives that require robust performance under various conditions. Its incorporation can lead to improved adhesion properties and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in substituents (e.g., halogen type, ester groups). Below is a comparative analysis:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity (Nucleophilic Substitution) | Steric Effects |
|---|---|---|---|---|---|
| tert-Butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | 290.15 | 120–122 | DMSO, DMF | High (Br as leaving group) | High (tert-butyl group) |
| Ethyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | 234.08 | 85–87 | Ethanol, THF | Moderate | Low (ethyl group) |
| tert-Butyl 4-chloro-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | 245.70 | 115–117 | DCM, Chloroform | Low (Cl less reactive than Br) | High (tert-butyl group) |
Key Findings
Reactivity : The bromine substituent in the target compound exhibits superior leaving-group ability compared to chlorine analogues, enabling efficient cross-coupling reactions .
Steric Effects : The tert-butyl group significantly reduces hydrolysis susceptibility of the ester moiety compared to ethyl esters, enhancing stability in acidic/basic conditions .
Solubility : Polar aprotic solvents (e.g., DMSO) dissolve the target compound effectively, whereas ethyl analogues show better solubility in alcohols due to reduced steric bulk .
Isomerism Considerations
Additionally, substituent positioning (e.g., bromine at C4 vs. C5) can lead to regioisomers, necessitating careful spectroscopic analysis (e.g., NMR, X-ray crystallography) for structural confirmation .
Biological Activity
Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 156496-92-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄BrNO₃
- Molecular Weight : 276.13 g/mol
- Purity : Typically around 95%-98% depending on the source.
- Storage Conditions : Recommended to be stored in a dry environment at temperatures between 2°C and 8°C.
Biological Activity Overview
Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine derivatives have been studied for various biological activities, including:
- Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC₅₀ values lower than those of established chemotherapeutics like doxorubicin in certain leukemia and breast cancer models .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against specific pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways .
- Neuroprotective Effects : Research has indicated that tetrahydropyridine derivatives can offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
The mechanisms through which tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine exerts its biological effects include:
- Apoptosis Induction : Studies show that these compounds can trigger apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic factors like p53 .
- Inhibition of Enzymatic Activity : Certain derivatives have been reported to inhibit enzymes critical for cancer cell proliferation and survival, thereby reducing tumor growth .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanisms of Action in Apoptosis :
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of a tetrahydropyridine scaffold. Key steps include:
- Bromination : Introducing bromine at the 4-position via electrophilic substitution or directed metalation.
- Oxo-group installation : Oxidation of the 3-position using agents like KMnO₄ or CrO₃ under controlled conditions .
- Protection strategies : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C .
Q. Critical Parameters :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | NBS (N-bromosuccinimide) or Br₂ with Lewis acids (e.g., FeCl₃) | Use anhydrous solvents to minimize side reactions. |
| Oxidation | KMnO₄ in acidic or neutral conditions | Monitor temperature to prevent over-oxidation. |
| Boc Protection | Boc₂O, TEA/DCM | Ensure stoichiometric excess of Boc₂O (1.2–1.5 eq.) for complete protection. |
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), dihydropyridine protons (δ 4.0–6.0 ppm), and bromine-coupled resonances.
- ¹³C NMR : Carbonyl carbons (C=O at ~160–170 ppm), brominated carbon (C-Br at ~100–110 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 291.1 (C₁₀H₁₅BrNO₃⁺) with fragmentation patterns confirming loss of tert-butyl (56 Da) and CO₂ (44 Da).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Br stretch) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The bromine atom at position 4 and the carbonyl group at position 3 are key reactive sites:
- Nucleophilic Substitution (Sₙ2) : Bromine can be replaced by amines, thiols, or alkoxides. For example:
- Reaction with primary amines (e.g., benzylamine) in DMF at 60°C yields 4-amino derivatives .
- Carbonyl Reactivity : The 3-oxo group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ for partial saturation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bromine substitution regioselectivity?
Methodological Answer: Discrepancies in substitution sites may arise from solvent polarity, steric effects, or catalytic systems. To address this:
- Computational Modeling : Use DFT calculations to compare activation energies for substitution at positions 4 vs. 6.
- Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways via ²H NMR .
- Control Experiments : Vary solvents (polar aprotic vs. protic) and catalysts (e.g., Pd vs. Cu) to isolate influencing factors .
Q. What mechanistic insights guide the design of stereoselective transformations involving this compound?
Methodological Answer: The tetrahydropyridine ring’s conformation influences stereoselectivity. Strategies include:
Q. What in vitro biological screening approaches are suitable for hypothesizing its bioactivity?
Methodological Answer: Given structural analogs (e.g., calcium channel blockers in ), prioritize:
- Ion Channel Assays : Patch-clamp studies on HEK293 cells expressing Cav1.2 channels to test calcium influx modulation.
- Kinase Profiling : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to identify inhibition of kinases like CDK2 or MAPK .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
